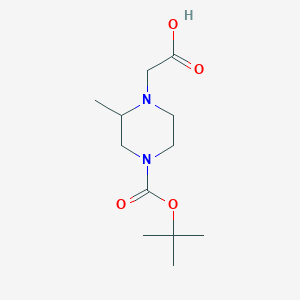

2-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-YL)acetic acid

Description

Properties

IUPAC Name |

2-[2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4/c1-9-7-14(11(17)18-12(2,3)4)6-5-13(9)8-10(15)16/h9H,5-8H2,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTPBLKDYIFKPAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1CC(=O)O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30678175 | |

| Record name | [4-(tert-Butoxycarbonyl)-2-methylpiperazin-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

666853-16-3 | |

| Record name | [4-(tert-Butoxycarbonyl)-2-methylpiperazin-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-yl)acetic acid typically involves the following steps:

Protection of the Amine Group: : The amine group on the piperazine ring is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide (NaOH) or 4-dimethylaminopyridine (DMAP).

Methylation: : The piperazine ring is methylated using a suitable methylating agent like methyl iodide (CH3I) to introduce the methyl group at the 2-position.

Acetylation: : The resulting compound is then acetylated using acetic anhydride (Ac2O) to introduce the acetic acid moiety.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed for large-scale chemical reactions. The process would involve continuous flow systems to ensure consistent quality and yield. The use of flow microreactors can enhance the efficiency and sustainability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-yl)acetic acid can undergo various types of chemical reactions, including:

Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

Reduction: : Reduction reactions can be used to modify the compound's structure.

Substitution: : Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can have applications in different fields such as pharmaceuticals and materials science.

Scientific Research Applications

Medicinal Chemistry

1.1. AKT Inhibition

One of the notable applications of this compound is its role as an inhibitor of AKT (Protein Kinase B). AKT plays a crucial role in various cellular processes, including metabolism, proliferation, and survival. The compound's structure allows it to interact effectively with the active site of AKT, making it a potential candidate for the treatment of cancers where AKT is dysregulated. Research indicates that derivatives of this compound can lead to the development of new therapeutic agents targeting AKT-mediated pathways .

1.2. Peptide Synthesis

The tert-butoxycarbonyl (Boc) protecting group present in the compound is widely used in peptide synthesis. It allows for the selective protection of amines during the formation of peptide bonds, facilitating the synthesis of complex peptides and proteins. This capability is essential in developing biologically active peptides that can serve as therapeutics or research tools .

Chemical Biology

2.1. Ubiquitination Studies

The compound has shown promise as a building block in studies related to ubiquitination, a post-translational modification critical for regulating protein degradation and function. Its compatibility with solid-phase peptide synthesis techniques allows researchers to create ubiquitin-like peptides that can be used to explore cellular mechanisms involving protein turnover and signaling pathways .

Drug Development

3.1. Targeted Therapies

The unique structural features of 2-(4-(tert-butoxycarbonyl)-2-methylpiperazin-1-YL)acetic acid make it suitable for designing targeted therapies in oncology and other diseases characterized by aberrant signaling pathways. By modifying its structure, researchers can create analogs with enhanced potency and selectivity against specific targets, paving the way for more effective treatments with fewer side effects .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which 2-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-yl)acetic acid exerts its effects depends on its specific application. In drug development, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Variations in the Carboxylic Acid Chain

- Impact: The longer propanoic acid chain increases molecular weight and lipophilicity (LogP: 1.2 vs.

Substituents on the Piperazine/Piperidine Ring

- Impact : The nitro group in 1350460-05-7 increases TPSA (114.5 Ų vs. 75.5 Ų) and introduces electrophilic reactivity, making it suitable for prodrugs or kinase inhibitors . The piperidine analog (872850-31-2 ) exhibits enhanced steric hindrance, favoring selective interactions in medicinal chemistry .

Aromatic and Heterocyclic Modifications

- Impact: The 3-cyanophenyl group in 885274-33-9 introduces electron-withdrawing effects, while the benzoic acid in 162046-66-4 increases acidity (pKa ~4.2) for salt formation .

Key Parameters

Biological Activity

2-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-YL)acetic acid, also known by its CAS number 156478-71-6, is a compound with significant biological activity that has garnered attention in medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

- Molecular Formula : CHNO

- Molecular Weight : 244.29 g/mol

- CAS Number : 156478-71-6

Biological Activity Overview

The biological activity of this compound is primarily linked to its structural characteristics, particularly the piperazine moiety and the tert-butoxycarbonyl (Boc) group. These features contribute to its interaction with various biological targets.

- Antimicrobial Activity : Research has indicated that compounds similar to this compound exhibit antimicrobial properties. The piperazine ring is known to enhance membrane permeability, allowing for better penetration into bacterial cells.

- Anticancer Potential : Some studies suggest that derivatives of this compound may influence cancer cell proliferation through modulation of signaling pathways such as MAPK/ERK and PI3K/Akt, which are critical in cell survival and growth .

- CNS Activity : The ability of the compound to cross the blood-brain barrier makes it a candidate for neurological applications. Its interaction with neurotransmitter systems may offer therapeutic avenues for conditions like depression or anxiety disorders .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of piperazine derivatives against various bacterial strains. The results demonstrated that compounds with a similar structure to this compound showed significant inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 5 μg/mL.

Study 2: Anticancer Activity

In vitro assays conducted on human cancer cell lines revealed that certain analogs of this compound inhibited cell growth by inducing apoptosis. The IC values ranged from 10 to 50 μM, indicating moderate potency in comparison to established chemotherapeutic agents .

Study 3: Neuropharmacological Effects

Research focused on the neuropharmacological effects of piperazine derivatives highlighted their potential in modulating serotonin receptors, which could be beneficial in treating mood disorders. Behavioral studies in rodent models demonstrated anxiolytic effects at doses of 5-20 mg/kg .

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | MICs between 0.5 - 5 μg/mL | |

| Anticancer | IC values between 10 - 50 μM | |

| Neuropharmacological | Anxiolytic effects at doses of 5-20 mg/kg |

Safety Profile

The safety data indicates that while the compound shows promise in various biological activities, it also presents potential hazards:

- Acute Toxicity : Classified as Category 4 for oral exposure.

- Skin Irritation : Classified as Category 2.

- Eye Irritation : Classified as Category 2.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-(tert-butoxycarbonyl)-2-methylpiperazin-1-yl)acetic acid, and what analytical methods confirm its purity and structure?

- Answer : A common approach involves coupling Boc-protected piperazine derivatives with chloroacetic acid under basic conditions. For example, Boc-piperazine reacts with bromoacetic acid or its activated esters (e.g., NHS esters) in the presence of potassium carbonate. Post-synthesis, purity is confirmed via HPLC (>97% purity as per catalog data) , while structural characterization employs - and -NMR to identify key signals: tert-butyl protons (δ 1.4 ppm, singlet), piperazine methyl groups (δ 1.2–1.3 ppm), and acetic acid methylene (δ 3.8–4.0 ppm). Mass spectrometry validates the molecular weight (244.28 g/mol) .

Q. How is the stability of this compound assessed under different storage conditions?

- Answer : Stability is evaluated by monitoring decomposition via accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis. Optimal storage involves sealing the compound in anhydrous conditions at room temperature, as degradation is minimized when moisture and light exposure are controlled .

Q. What spectroscopic markers distinguish the Boc-protected piperazine moiety in IR and NMR?

- Answer : IR spectroscopy shows distinct carbonyl stretches: ~1700 cm (Boc carbamate) and ~1720 cm (acetic acid). In -NMR, the Boc group’s tert-butyl protons appear as a singlet, while piperazine ring protons exhibit splitting patterns between δ 2.5–3.5 ppm .

Advanced Research Questions

Q. How does the Boc group influence reactivity during functionalization, and what deprotection strategies are effective?

- Answer : The Boc group stabilizes the secondary amine, preventing undesired side reactions (e.g., alkylation). Deprotection typically uses trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v, 2–4 hours), followed by neutralization with aqueous NaHCO. This method, validated in analogous syntheses, ensures >90% recovery of the free amine .

Q. What challenges arise in crystallographic analysis, and how are they resolved?

- Answer : Challenges include disorder in the Boc group and solvent inclusion. Refinement strategies involve constraining thermal parameters for flexible moieties and placing hydrogen atoms via riding models (C–H = 0.93–0.96 Å). For example, X-ray studies of related compounds resolved disorder by refining occupancy factors for alternative conformers .

Q. How do substituents on the piperazine ring alter physicochemical properties for drug discovery?

- Answer : Introducing lipophilic groups (e.g., bromophenyl in CAS 885273-07-4 ) increases LogP, enhancing membrane permeability. Structure-activity relationship (SAR) studies require systematic derivatization (e.g., Suzuki coupling for aryl groups) followed by in vitro assays (e.g., solubility, permeability) to optimize pharmacokinetic profiles .

Q. What methodologies enable regioselective modification of the piperazine ring?

- Answer : Regioselectivity is achieved using orthogonal protecting groups (e.g., Fmoc for one nitrogen, Boc for the other) or steric directing agents. For example, palladium-catalyzed cross-coupling reactions on Boc-protected intermediates allow selective functionalization at the 2-methyl position .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions for Boc protection to prevent hydrolysis.

- Characterization : Combine XRD and NMR to resolve stereochemical ambiguities in derivatives.

- Applications : Focus on peptide conjugation (via carboxylic acid) or kinase inhibitor design (piperazine as a hinge-binding motif).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.